molecular formula C21H30O3 B10824339 17,17-(Ethylenedioxy)androst-4-en-3-one

17,17-(Ethylenedioxy)androst-4-en-3-one

Cat. No.: B10824339
M. Wt: 330.5 g/mol
InChI Key: KFDWIKRQOPJCDM-DEPCRRQNSA-N
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Description

17,17-(Ethylenedioxy)androst-4-en-3-one, also known as 4-androstene-3,17-dione-17-cyclic ethylene ketal, is a synthetic steroid compound. It is primarily used in cosmetics for acne treatment and hair growth promotion. This compound inhibits reductase activity and prevents the binding of receptor proteins to 5α-DHT .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 17,17-(Ethylenedioxy)androst-4-en-3-one involves the formation of a cyclic ketal from androst-4-en-3,17-dione. The reaction typically uses ethylene glycol in the presence of an acid catalyst such as p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure the formation of the cyclic ketal .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain the reaction conditions and ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

17,17-(Ethylenedioxy)androst-4-en-3-one undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

17,17-(Ethylenedioxy)androst-4-en-3-one has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of other steroid compounds.

    Biology: Studied for its effects on enzyme activity and protein binding.

    Medicine: Investigated for its potential therapeutic effects in treating acne and promoting hair growth.

    Industry: Used in the formulation of cosmetic products

Mechanism of Action

The compound exerts its effects by inhibiting the activity of reductase enzymes, which are involved in the conversion of testosterone to dihydrotestosterone (DHT). By preventing this conversion, 17,17-(Ethylenedioxy)androst-4-en-3-one reduces the levels of DHT, which is associated with acne and hair loss. The compound also inhibits the binding of receptor proteins to 5α-DHT, further reducing its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its ability to inhibit reductase activity and prevent the binding of receptor proteins to 5α-DHT. This dual mechanism of action makes it particularly effective in reducing the levels and activity of DHT, which is beneficial for treating acne and promoting hair growth .

Properties

IUPAC Name

(8'R,9'S,10'R,13'S,14'S)-10',13'-dimethylspiro[1,3-dioxolane-2,17'-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]-3'-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30O3/c1-19-8-5-15(22)13-14(19)3-4-16-17(19)6-9-20(2)18(16)7-10-21(20)23-11-12-24-21/h13,16-18H,3-12H2,1-2H3/t16-,17+,18+,19+,20+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFDWIKRQOPJCDM-DEPCRRQNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(=O)C=C1CCC3C2CCC4(C3CCC45OCCO5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC45OCCO5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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